molecular formula C19H18N4O4S B2970664 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1171034-19-7

3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2970664
CAS No.: 1171034-19-7
M. Wt: 398.44
InChI Key: LCRUAYWYNCKIKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-oxadiazole core linked to a benzo[d][1,3]dioxol-5-yl moiety and a piperidine-carboxamide group substituted with a thiophen-2-yl ring. The 1,3,4-oxadiazole ring is electron-deficient, enhancing metabolic stability and bioavailability, while the benzo[d][1,3]dioxol-5-yl group is associated with CNS-targeting activity.

Properties

IUPAC Name

3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c24-19(20-16-4-2-8-28-16)23-7-1-3-13(10-23)18-22-21-17(27-18)12-5-6-14-15(9-12)26-11-25-14/h2,4-6,8-9,13H,1,3,7,10-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRUAYWYNCKIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CS2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a novel synthetic derivative notable for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C17H18N4O3S\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}

Key Features

  • Molecular Weight : 346.42 g/mol
  • Functional Groups : This compound incorporates a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and a thiophene group, which are known to enhance biological activity.

Anticancer Properties

Research indicates that derivatives of benzo[d][1,3]dioxole and oxadiazole exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results.

Case Studies

  • Antitumor Activity :
    • In vitro studies demonstrated that compounds with similar structures exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin. For instance, compounds derived from benzo[d][1,3]dioxole showed IC50 values ranging from 1.54 µM to 4.52 µM against HepG2 and MCF7 cell lines, respectively .
    • Mechanistic studies revealed that these compounds induce apoptosis through the mitochondrial pathway by modulating proteins such as Bax and Bcl-2 .
  • Molecular Docking Studies :
    • Molecular docking simulations indicated that the compound may inhibit key targets involved in cancer progression, including EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-dependent Kinase 2) .

Antimicrobial Activity

The oxadiazole derivatives have also shown antimicrobial properties against various pathogens. For example:

  • Compounds demonstrated activity against Mycobacterium tuberculosis with MIC values around 31.25 µg/mL .

Pharmacological Mechanisms

The pharmacological activity of this compound is attributed to:

  • Inhibition of Tyrosine Kinases : The presence of oxadiazole rings is associated with the inhibition of tyrosine kinases which play a crucial role in cell signaling pathways related to cancer growth .
  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells while exhibiting low cytotoxicity towards normal cells .

Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/MIC ValueReference
Antitumor ActivityHepG21.54 µM
Antitumor ActivityMCF74.52 µM
Antimicrobial ActivityMycobacterium tuberculosis31.25 µg/mL

Mechanistic Insights

MechanismDescriptionReference
EGFR InhibitionBlocks signaling pathways promoting cancer growth
Apoptosis InductionModulates Bax/Bcl-2 ratio leading to cell death

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name/ID Molecular Weight Core Heterocycle Key Substituents Potential Targets
Target Compound ~413.4 1,3,4-Oxadiazole Benzo[d][1,3]dioxol-5-yl, thiophen-2-yl Kinases, CNS enzymes
Compound ~363.4 1,3,4-Thiadiazole 4-Fluorophenyl, isopropyl Unspecified enzymes
Compound 94 () ~467.5 Thiazole Benzo[d][1,3]dioxol-5-yl, pyridin-3-yl Unknown
741733-98-2 () ~402.4 Thiazole 2,3-Dihydrobenzodioxin-6-yl, 5-methyl Neurological targets

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.